Comprehensive Technical Guide: Molecular Architecture and Physical Properties of 4-Bromo-7-chloro-2,3-dihydro-1H-indole
Comprehensive Technical Guide: Molecular Architecture and Physical Properties of 4-Bromo-7-chloro-2,3-dihydro-1H-indole
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and complex organic synthesis, di-halogenated heterocycles serve as highly versatile, orthogonal building blocks. 4-Bromo-7-chloro-2,3-dihydro-1H-indole (commonly referred to as 4-bromo-7-chloroindoline) is a premier example of such a scaffold. Unlike its flat aromatic counterpart (indole), the sp³-hybridized C2-C3 bond in the indoline core introduces three-dimensionality (Fsp³), which is increasingly correlated with improved clinical success rates due to enhanced solubility and reduced off-target binding.
This whitepaper provides an authoritative, in-depth analysis of the molecular weight, physical properties, analytical characterization, and synthetic utility of 4-bromo-7-chloro-2,3-dihydro-1H-indole.
Chemical Identity and Physicochemical Profiling
The physical properties of 4-bromo-7-chloroindoline dictate its behavior in both biological assays and synthetic reactors. The presence of two distinct halogens (Bromine at C4, Chlorine at C7) creates an electron-deficient aromatic ring, which profoundly impacts the basicity of the secondary amine and the molecule's overall lipophilicity.
It is crucial to distinguish the pure indoline core (CAS: 1341053-30-2)[1] from its oxidized derivative, 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one (CAS: 1515007-59-6), which features a carbonyl group at the C2 position and possesses a different molecular weight (246.49 g/mol )[2]. Furthermore, the compound is frequently utilized as a hydrochloride salt to enhance aqueous solubility[3].
Quantitative Data Summary
| Parameter | Value | Mechanistic Rationale / Application |
| CAS Number | 1341053-30-2 (Free Base) | Standard registry identifier for the indoline core[1]. |
| Molecular Formula | C8H7BrClN | Defines the di-halogenated sp³-rich scaffold. |
| Molecular Weight | 232.50 g/mol | Low molecular weight enables extensive downstream functionalization without violating Lipinski's Rule of 5. |
| MW (HCl Salt) | 268.97 g/mol | The hydrochloride salt significantly improves aqueous solubility for biological assays[3]. |
| Exact Mass | 230.9450 Da | Yields a distinct M : M+2 : M+4 isotopic signature critical for MS validation. |
| Predicted LogP | ~3.2 | Moderate lipophilicity ensures favorable membrane permeability while avoiding excessive hydrophobic trapping. |
| Predicted pKa (NH) | ~3.0 (Conjugate Acid) | Electron-withdrawing halogens at C4 and C7 significantly depress the basicity of the indoline nitrogen compared to unsubstituted indoline (pKa ~5.0). |
Analytical Characterization Workflows
To ensure the integrity of 4-bromo-7-chloroindoline before deploying it in late-stage functionalization, a robust, self-validating analytical workflow is required. The protocol below utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm both purity and isotopic identity.
Analytical characterization workflow for 4-bromo-7-chloroindoline.
Protocol: Self-Validating LC-MS/UV Analysis
1. Sample Preparation:
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Causality: Methanol ensures complete solubilization of the lipophilic halogenated core while remaining fully miscible with the aqueous mobile phase. The PTFE filter protects the column frit from micro-particulates.
2. Chromatographic Separation (RP-HPLC):
-
Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) running a gradient from 5% to 95% B over 5 minutes.
-
Causality: The hydrophobic C18 stationary phase effectively retains the indoline ring. The addition of 0.1% Formic acid is critical; it suppresses the ionization of the secondary amine (pKa ~3.0), maintaining the molecule in a single, fully protonated state to prevent chromatographic peak tailing.
-
Validation Step: Run a blank injection (Methanol only) prior to the sample. A flat baseline confirms column equilibration and rules out carryover from previous runs.
3. Dual-Detection (UV & ESI-MS):
-
Action: Monitor UV absorbance at 254 nm and 280 nm. Operate the Mass Spectrometer in Electrospray Ionization Positive (ESI+) mode.
-
Causality: 254 nm detects the conjugated aromatic system, while 280 nm is highly specific to the indoline chromophore. In ESI+ mode, the secondary amine readily accepts a proton to form an [M+H]+ ion.
-
Validation Step: Analyze the isotopic pattern at m/z 232. Because the molecule contains one Bromine (≈1:1 ratio of ⁷⁹Br/⁸¹Br) and one Chlorine (≈3:1 ratio of ³⁵Cl/³⁷Cl), the mass spectrum must show a characteristic M : M+2 : M+4 ratio of approximately 3:4:1. The presence of this exact isotopic signature is self-validating proof of the compound's identity.
Orthogonal Reactivity and Synthetic Utility
The true value of 4-bromo-7-chloroindoline lies in its programmable reactivity. The bond dissociation energy of the C4–Br bond is significantly lower than that of the C7–Cl bond. This allows for orthogonal functionalization , where the Bromine atom can be selectively reacted using Palladium-catalyzed cross-coupling, leaving the Chlorine atom intact for subsequent, distinct chemical modifications.
Workflow for orthogonal functionalization of 4-bromo-7-chloroindoline.
Protocol: Selective C4-Functionalization via Suzuki-Miyaura Coupling
1. N-Protection (Shielding the Amine):
-
Action: React 4-bromo-7-chloroindoline with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in Dichloromethane (DCM) at room temperature.
-
Causality: The secondary amine is highly nucleophilic. It must be protected (Boc-protected) to prevent unwanted N-arylation or catalyst poisoning during the subsequent metal-catalyzed cross-coupling steps.
-
Validation Step: Monitor by Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot confirms full conversion.
2. Orthogonal Cross-Coupling at C4:
-
Action: Combine the N-protected intermediate with an aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ catalyst (5 mol%), and K₂CO₃ (2.0 eq) in a degassed Dioxane/Water (4:1) mixture. Heat to 90°C for 4 hours.
-
Causality: Pd(0) selectively undergoes oxidative addition at the weaker C4–Br bond. The bulky, bidentate dppf ligand facilitates the challenging reductive elimination step and stabilizes the Palladium intermediate, preventing catalyst degradation while leaving the stronger C7–Cl bond completely unreacted.
-
Validation Step: Conduct LC-MS analysis of the crude mixture. The mass spectrum will show the addition of the boronic acid mass and the loss of the Bromine isotope pattern. The new product will exhibit a pure Chlorine isotopic pattern (M : M+2 in a 3:1 ratio), proving that the C4 position reacted selectively while the C7 position remained intact.
Pharmacokinetic (ADME) Implications
The physical properties of 4-bromo-7-chloroindoline make it an exceptional starting point for drug development:
-
Metabolic Stability: The halogens at the 4 and 7 positions block two of the most common sites for Cytochrome P450-mediated aromatic oxidation, significantly increasing the biological half-life of derived drugs.
-
Lipophilic Efficiency (LipE): With a molecular weight of 232.50 g/mol and a LogP of ~3.2, the scaffold provides a high degree of lipophilic efficiency. It allows medicinal chemists to append polar functional groups at the C4 or C7 positions to fine-tune aqueous solubility without pushing the final drug candidate into the highly lipophilic, poorly soluble space (LogP > 5).
